molecular formula C11H21NO5 B3158194 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid CAS No. 856417-92-0

2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid

Cat. No. B3158194
CAS RN: 856417-92-0
M. Wt: 247.29 g/mol
InChI Key: CMDKCNNNIHQNQU-UHFFFAOYSA-N
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Description

This compound is a derivative of valine . It is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .


Molecular Structure Analysis

The molecular weight of this compound is 247.29 . The InChI code is 1S/C11H21NO5/c1-10(2,3)17-9(15)12-7(8(13)14)11(4,5)16-6/h7H,1-6H3,(H,12,15)(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Biodegradation and Environmental Fate

  • Biodegradation in Soil and Groundwater : Compounds like ethyl tert-butyl ether (ETBE), which share structural similarities with 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid, have been extensively studied for their biodegradation pathways in soil and groundwater. Microorganisms capable of degrading ETBE aerobically and via cometabolism have been identified, highlighting the environmental fate of such compounds and their potential impact on bioremediation strategies. The aerobic biodegradation of ETBE involves initial hydroxylation followed by the formation of intermediates including acetaldehyde, tert-butyl acetate (TBAc), and tert-butyl alcohol (TBA) among others. The presence of co-contaminants can affect the biodegradation rate of ETBE, either by limiting aerobic degradation or enhancing it through cometabolism (Thornton et al., 2020).

Toxicity and Mitigation Strategies

  • Toxicity of Reactive Carbonyl Compounds : Reactive carbonyl species (RCS), including those generated from the degradation of compounds like this compound, can cause significant cellular damage leading to chronic diseases. Understanding the sources, types, effects, and potential therapeutic strategies against RCS is crucial for preventing related diseases. Strategies include utilizing endogenous RCS metabolizers, carbonyl metabolizing enzyme inducers, and RCS scavengers, highlighting the importance of nanoparticles and nanocarriers in improving the bioavailability and efficacy of RCS sequesters (Fuloria et al., 2020).

Role in Flavor and Nutrition

  • Formation and Breakdown of Branched Chain Aldehydes : The production and degradation of branched aldehydes, derived from amino acids, are significant in food flavor. Studies have reviewed the metabolic conversions, microbial composition, and food composition influencing the formation of these aldehydes, essential for controlling the levels of these compounds in foods (Smit et al., 2009).

Biochemical and Pharmacological Importance

  • Synthesis and Transformation of Functionalized β-Amino Acid Derivatives : The use of metathesis reactions in synthesizing cyclic β-amino acids and their derivatives has shown significant impact in drug research. These methods provide access to alicyclic β-amino acids and densely functionalized derivatives, underlining the chemical versatility and potential therapeutic applications of compounds structurally related to this compound (Kiss et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-7(8(13)14)11(4,5)16-6/h7H,1-6H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDKCNNNIHQNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

856417-92-0
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-tert-Butoxycarbonylamino-3-hydroxy-3-methyl-butyric acid (1.0 g, 4.29 mmol) was dissolved in THF (14 mL) and cooled to 0° C. in an external ice/brine bath. MeI (2.13 mL, 34.3 mmol) was added at 0° C. Solid NaH (60% dispersion in mineral oil, 0.514 g, 12.87 mmol) was added slowly at 0° C. Upon completion of the addition, the solution was removed from the ice bath and allowed to warm to room temperature, and stirred. After 18 hours, the crude reaction mixture was diluted in ethyl acetate and water was added slowly with stirring. The quenched mixture was concentrated in vacuo and partitioned between diethyl ether and water. The ether layer was extracted with sodium bicarbonate twice. The combined bicarbonate layers were acidified with aqueous citric acid to pH 3 and extracted three times with ethyl acetate. The combined ethyl acetate layers were washed with water, sodium thiosulfate, water, dried with sodium sulfate and concentrated to yield 2-tert-Butoxycarbonylamino-3-methoxy-3-methyl-butyric acid (0.99 g, 94%) as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
2.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.514 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

tert-Butyl 1-(hydroxymethyl)-2-methoxy-2-methylpropylcarbamate (0.23 g) obtained in Example 73b) was dissolved in acetone (8 ml) and a 5% aqueous sodium hydrogen carbonate solution (2.7 ml). Potassium bromide (0.01 g), 2,2,6,6-tetramethyl-1-piperidinyloxy (0.17 g) and an aqueous sodium hypochlorite solution (1.7 ml) were added thereto, and mixed at 0° C. for 50 minutes. Acetone was distilled off under reduced pressure, and the residue was diluted with water, washed with diethyl ether, acidified with 1 N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain the title compound as a pale yellow oil (0.20 g, 82%).
Name
tert-Butyl 1-(hydroxymethyl)-2-methoxy-2-methylpropylcarbamate
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
0.01 g
Type
reactant
Reaction Step Three
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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